molecular formula C9H15N3O B7565637 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole

2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole

Cat. No.: B7565637
M. Wt: 181.23 g/mol
InChI Key: UDYCGLUXKQMEGY-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization with an alkylating agent . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may lead to the formation of reduced oxadiazole compounds .

Mechanism of Action

The mechanism by which 2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole
  • 2-Methyl-5-(morpholin-1-ylmethyl)-1,3,4-oxadiazole
  • 2-Methyl-5-(piperazin-1-ylmethyl)-1,3,4-oxadiazole

Uniqueness

2-Methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidine moiety enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

2-methyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-8-10-11-9(13-8)7-12-5-3-2-4-6-12/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYCGLUXKQMEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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